1-(Heptan-2-yl)piperazine

説明

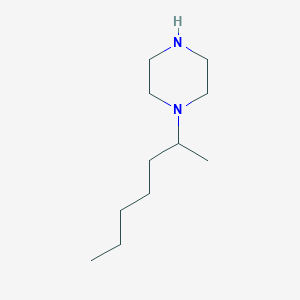

1-(Heptan-2-yl)piperazine (CAS No. 1240573-64-1) is a piperazine derivative featuring a branched heptyl group at the nitrogen atom of the piperazine ring. Its molecular formula is C₁₂H₂₆N₂, with a molecular weight of 198.35 g/mol . The compound’s structure includes a seven-carbon alkyl chain, which confers distinct physicochemical properties, such as increased lipophilicity compared to smaller or aromatic substituents.

特性

IUPAC Name |

1-heptan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-4-5-6-11(2)13-9-7-12-8-10-13/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCCOJFOMZJFAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(Heptan-2-yl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of piperazine derivatives under mild conditions . Industrial production methods often involve the catalytic cyclization of aminoethylethanolamine and diethylenetriamine or the one-step intermolecular cyclization using ethylenediamine and mono- or diethanolamine .

化学反応の分析

1-(Heptan-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or sulfonyl chlorides to form substituted piperazine derivatives.

Cyclization: Intramolecular cyclization reactions can be performed to form more complex piperazine-containing structures.

科学的研究の応用

1-(Heptan-2-yl)piperazine has several scientific research applications, including:

作用機序

The mechanism of action of 1-(Heptan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain organisms . The compound’s effects on other molecular targets and pathways are still under investigation.

類似化合物との比較

Comparison with Similar Piperazine Derivatives

Structural and Physicochemical Properties

Piperazine derivatives are classified based on substituent types, including alkyl , aryl , and heterocyclic groups (e.g., benzyl, chlorophenyl, hydroxyethyl). Below is a comparative analysis of key compounds:

Key Observations :

- Hydrophilicity : Hydroxyethyl-substituted piperazines exhibit water solubility, making them suitable for industrial applications (e.g., SO₂ absorption ).

Central Nervous System (CNS) Effects

- BZP and TFMPP : Historically used as stimulants and "party drugs" due to serotonin and dopamine receptor modulation . Their aryl groups facilitate receptor binding, whereas alkyl chains like heptan-2-yl may alter pharmacokinetics (e.g., prolonged half-life) .

- mCPP : A 5-HT₁B/₂C agonist linked to anxiety and appetite suppression in studies . The electron-withdrawing chloro group enhances receptor affinity compared to alkyl substituents .

Anticancer and Therapeutic Potential

- Aromatic Derivatives : 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives show cytotoxicity against cancer cell lines (e.g., HCT-116 colon cancer) due to bulky aromatic groups interacting with cellular targets .

- Alkyl Derivatives : Alkyl-substituted piperazines like this compound are less studied for anticancer activity but may influence membrane permeability or protein binding via lipophilic interactions.

生物活性

1-(Heptan-2-yl)piperazine is a compound belonging to the piperazine family, which has garnered attention for its potential biological activities. This compound is characterized by a heptan-2-yl substituent on the piperazine ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound's biological activity is primarily attributed to its interaction with various neurotransmitter receptors and ion channels. Research indicates that compounds in the piperazine class often exhibit activity as:

- Serotonin Receptor Modulators : They can act as agonists or antagonists at serotonin receptors, influencing mood and anxiety levels.

- Dopamine Receptor Interactions : Similar compounds have been shown to interact with dopamine receptors, which could have implications for treating disorders such as schizophrenia or Parkinson’s disease.

- Antimicrobial Activity : Some studies suggest that derivatives of piperazine exhibit antimicrobial properties, potentially making them candidates for antibiotic development.

Antimicrobial Activity

A study assessed the minimum inhibitory concentrations (MIC) of various piperazine derivatives against mycobacterial species. The results indicated that modifications to the piperazine ring can enhance antimicrobial efficacy. While specific data for this compound were not detailed, related compounds showed promising results against multi-drug resistant strains of Mycobacterium tuberculosis .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound* | TBD | Mycobacterium tuberculosis |

| Compound A | 0.5 | Mycobacterium smegmatis |

| Compound B | 1.0 | Mycobacterium aurum |

*Note: TBD indicates that specific data for this compound was not available in the reviewed studies.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., RAW264.7 macrophages) revealed that certain piperazine derivatives exhibited low toxicity profiles, indicating potential for therapeutic use without significant adverse effects .

Case Studies

A significant case study involved the synthesis and evaluation of piperazine derivatives for their biological activities. In this study, researchers synthesized several analogs and tested their effects on cell viability and antimicrobial activity. The findings suggested that structural modifications could lead to enhanced selectivity and potency against target pathogens while minimizing cytotoxic effects on human cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。